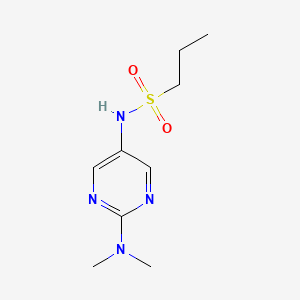

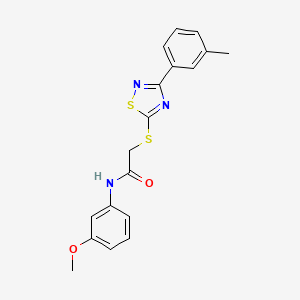

![molecular formula C8H8O2S B2407094 5,6-二氢-4H-环戊[c]噻吩-5-羧酸 CAS No. 160502-05-6](/img/structure/B2407094.png)

5,6-二氢-4H-环戊[c]噻吩-5-羧酸

描述

5,6-Dihydro-4H-cyclopenta[c]thiophene-5-carboxylic acid is a chemical compound that has been used in the synthesis of novel active arylidene derivatives . It is a pale-yellow powder .

Synthesis Analysis

A series of novel arylidene derivatives of 5,6-dihydro-4H-cyclopenta[b]-thiophene-2-carboxylic acid were synthesized by reacting benzylidene derivatives of chloro aldehyde with 2-mercaptoacetic acid . Benzylidene derivatives of chloro aldehyde were prepared from Vilsmeier reaction of 2-benzylidenecyclopentanone and 2-benzylidenecyclohexanone derivatives, obtained from condensation of various aromatic aldehydes with cyclopentanone and cyclohexanone .Physical And Chemical Properties Analysis

The compound is a pale-yellow powder . It has a melting point of 82–85 °C . The IR (KBr) cm −1 is: 3435, 2953, 2860, 1658, 1557, 1485, 1252, 1004, 889 . The 1 H NMR (400 MHz, DMSO-d 6) is: δ 10.29 (s, 1H), 7.65–7.61 (m, 2H), 7.43–7.41 (m, 3H), 2.80–2.73 (m, 2H), 2.40–2.37 (m, 2H), 1.66–1.63 (m, 2H) . The 13 C NMR (100 MHz, DMSO-d 6) is: δ 191.1, 145.2, 134.8, 134.6, 131.8, 131.5, 131.4, 121.6, 27.8, 24.3, 20.7 . The ESI–MS m / z calcd. is 309.98; found: 311.0 [M + H] + .科学研究应用

化学合成和生物评价

5,6-二氢-4H-环戊[c]噻吩-5-羧酸衍生物的一个重要应用是在化学合成和生物评价中。例如,合成了新颖的芳基亚亚甲基衍生物,并表现出显著的抗菌和抗真菌活性,特别针对甲氧西林耐药的金黄色葡萄球菌。这表明了未来药物发现和开发中的潜在用途(Kathiravan, Venugopal, & Muthukumaran, 2017)。

结构分析

对乙酰基2-(3-苯基硫脲基)-5,6-二氢-4H-环戊[b]噻吩-3-羧酸酯等衍生物的结构和分子构象进行了分析,揭示了分子不同组分之间的特定相互作用和角度。这对于理解这些化合物的性质和潜在应用至关重要(de Oliveira et al., 2012)。

先进合成技术

改进的取代环戊[c]噻吩合成途径已经开发,表明了这种化合物在合成化学中的多功能性和适应性。这为创造具有潜在独特和有用性质的各种衍生物开辟了途径(Snyder et al., 2009)。

液晶开发

5,6-二氢-4H-环戊[c]噻吩-5-羧酸衍生物已被用于开发新型液晶,表明在显示技术中的应用。这些衍生物在液晶中贡献了高双折射率和大介电各向异性,这是增强显示性能的理想性质(Danyang et al., 2020)。

药理潜力

一些衍生物显示出显著的抗炎和抗氧化活性,与布洛芬和抗坏血酸等标准药物相当。这突显了这些化合物在治疗炎症和氧化应激相关疾病中的潜在药理应用(Kumar, Anupama, & Khan, 2008)。

安全和危害

未来方向

The compound has been used in the synthesis of novel active arylidene derivatives . These derivatives have shown good antimicrobial activity, especially against methicillin-resistant Staphylococcus aureus . In particular, compound 9f emerged as an effective antibacterial agent and may be a potential candidate for future drug discovery and development .

作用机制

Target of Action

It is known that the compound has shown good antimicrobial activity, especially against methicillin-resistant staphylococcus aureus . This suggests that the compound may target key proteins or enzymes in the bacterial cell that are essential for its survival and proliferation.

Result of Action

The result of the action of 5,6-Dihydro-4H-cyclopenta[c]thiophene-5-carboxylic acid is the inhibition of bacterial growth, particularly methicillin-resistant Staphylococcus aureus . This is likely achieved through the disruption of essential biochemical pathways in the bacterial cell, leading to cell death.

属性

IUPAC Name |

5,6-dihydro-4H-cyclopenta[c]thiophene-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2S/c9-8(10)5-1-6-3-11-4-7(6)2-5/h3-5H,1-2H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPSKAIONUPCOJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC2=CSC=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-(4-(methylthio)phenyl)ethanone](/img/structure/B2407016.png)

![N-[Cyano(oxolan-3-yl)methyl]-3-(2-fluorophenyl)sulfanylpropanamide](/img/structure/B2407018.png)

![(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2407020.png)

![2-(6-chloro-2-pyridinyl)-5-(4-nitrophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B2407023.png)

![rac-(1R,5S)-3-azabicyclo[3.2.0]heptane-3-sulfonyl chloride, cis](/img/structure/B2407030.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2407032.png)